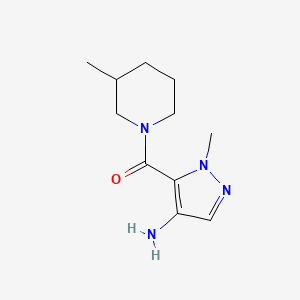

1-methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine

Description

1-Methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a 3-methylpiperidine-1-carbonyl substituent at the 5-position and a methyl group at the 1-position of the pyrazole ring. The 3-methylpiperidine moiety may enhance lipophilicity and influence binding interactions in biological targets .

Properties

Molecular Formula |

C11H18N4O |

|---|---|

Molecular Weight |

222.29 g/mol |

IUPAC Name |

(4-amino-2-methylpyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C11H18N4O/c1-8-4-3-5-15(7-8)11(16)10-9(12)6-13-14(10)2/h6,8H,3-5,7,12H2,1-2H3 |

InChI Key |

VJJIWKJFMNUUAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=C(C=NN2C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Substitution with Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a strong base such as sodium hydride.

Attachment of Piperidine Moiety: The piperidine moiety can be attached through a nucleophilic substitution reaction where the pyrazole derivative reacts with 3-methylpiperidine-1-carbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the pyrazole or piperidine moieties.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring, with a methyl group at the first position of the pyrazole and a carbonyl group attached to a 3-methylpiperidine moiety at the fifth position. It has a molecular weight of 222.29 g/mol and the molecular formula C11H18N4O .

Scientific Research Applications

This compound has potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders. It has been studied for its biological properties, specifically as an inhibitor of glycine transporters. Glycine transporter 1 (GlyT1) inhibitors have therapeutic potential in treating various neurological disorders, including schizophrenia and depression. The piperidine moiety enhances its binding affinity and selectivity towards these targets.

Interaction studies have indicated that this compound interacts effectively with glycine transporters, enhancing its inhibitory activity. The presence of the piperidine ring is crucial for these interactions, as it contributes to binding affinity and specificity.

Potential Therapeutic Effects

This compound influences signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular features of the target compound and its analogs:

*Calculated based on standard atomic weights.

Key Observations :

- Lipophilicity : The 3-methylpiperidine-1-carbonyl group in the target compound likely increases lipophilicity compared to analogs with smaller substituents (e.g., methyl or trifluoromethyl groups) .

- Hydrogen Bonding : The amide carbonyl in the target compound may enhance binding to biological targets, similar to the pyridin-3-yl group in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .

Biological Activity

1-Methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an inhibitor of glycine transporters. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a methyl group at position one and a carbonyl group linked to a 3-methylpiperidine moiety at position five. Its molecular formula is with a molecular weight of 222.29 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C11H18N4O |

| Molecular Weight | 222.29 g/mol |

| Structure | Pyrazole with piperidine moiety |

This compound primarily acts as a glycine transporter 1 (GlyT1) inhibitor . This inhibition is crucial for modulating glycine levels in the central nervous system, which has implications for treating various neurological disorders such as schizophrenia and depression . The piperidine moiety enhances binding affinity and selectivity towards glycine transporters, making the compound a promising candidate for drug development.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Case Studies and Research Findings

Case Study 1: GlyT1 Inhibition

A study demonstrated that this compound significantly inhibited GlyT1 activity in vitro. The compound showed an IC50 value indicating potent inhibition compared to other known GlyT1 inhibitors.

Case Study 2: Antitumor Efficacy

In vitro assays using breast cancer cell lines MCF-7 and MDA-MB-231 revealed that certain pyrazole derivatives exhibited cytotoxic effects, with combinations of these compounds and doxorubicin showing synergistic effects. While the specific involvement of our compound requires further investigation, it highlights the potential for pyrazole derivatives in cancer therapy .

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Unique Aspects |

|---|---|---|

| This compound | GlyT1 Inhibitor | Enhanced binding due to piperidine moiety |

| 1-Ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine | Potentially different pharmacokinetics | Ethyl substitution may alter activity |

| 3-(1-Ethyl-1H-pyrazol-4-yl)phenyl[(2S)-piperidine-2-yl]methyl | Enhanced activity against specific targets | Incorporation of phenyl group |

Q & A

Basic: What are the standard synthetic routes for preparing 1-methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine?

The compound is typically synthesized via condensation reactions involving pyrazole-4-amine derivatives and carbonyl-containing intermediates. For example:

- Step 1 : Cyclization of 5-amino-1-methylpyrazole precursors with 3-methylpiperidine-1-carbonyl chloride under reflux in toluene, catalyzed by trifluoroacetic acid (TFA) (30 mol%) .

- Step 2 : Purification via column chromatography, with yields optimized by controlling reaction time (8–12 hours) and temperature (100–120°C).

- Alternative routes : Hydrolysis of ester intermediates (e.g., ethyl 1-methyl-5-nitrobenzamido-pyrazole-4-carboxylate) using NaOH/ethanol mixtures to generate carboxylic acid derivatives, followed by coupling with amines .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- H/C NMR : Key for confirming substituent positions. For example, the methyl group on the pyrazole ring resonates at δ 2.29 ppm, while the 3-methylpiperidine carbonyl appears as a singlet at δ 167–170 ppm .

- IR spectroscopy : The carbonyl (C=O) stretch at 1680–1720 cm confirms successful acylation .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 176 [M+H]) validate molecular weight .

Advanced: How can synthetic yields be optimized for scale-up?

- Catalyst screening : TFA (30 mol%) improves cyclization efficiency compared to POCl, reducing side-product formation .

- Solvent selection : Toluene or acetonitrile enhances reaction homogeneity, while ethanol/water mixtures aid hydrolysis steps .

- Temperature control : Maintaining 120°C during reflux minimizes incomplete cyclization, as observed in kinetic studies .

Advanced: How can contradictory bioactivity data in antimicrobial assays be resolved?

- Strain-specific variability : Differences in Gram-positive vs. Gram-negative bacterial membrane permeability may explain activity discrepancies (e.g., MIC values ranging from 8–64 µg/mL) .

- Assay standardization : Use CLSI guidelines for broth microdilution to normalize results. Include positive controls (e.g., ciprofloxacin) to validate experimental conditions .

Advanced: What crystallographic strategies are recommended for structural confirmation?

- Single-crystal X-ray diffraction : Use SHELXL-2018 for refinement, with high-resolution data (≤ 0.8 Å) to resolve torsional angles in the piperidine ring .

- Twinned data handling : SHELXPRO’s twin refinement module can address pseudo-merohedral twinning, common in heterocyclic crystals .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

- Substituent variation : Replace the 3-methylpiperidine group with morpholine or N-benzylpiperazine to assess changes in logP and binding affinity .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like tubulin or bacterial topoisomerases .

Advanced: What computational methods validate its potential as a kinase inhibitor?

- Docking studies : Glide SP/XP protocols (Schrödinger Suite) predict binding to ATP pockets in kinases (e.g., CDK2). Key interactions include hydrogen bonds with pyrazole-NH and hydrophobic contacts with the piperidine ring .

- MD simulations : GROMACS 2022 can assess complex stability over 100 ns, with RMSD < 2.0 Å indicating robust binding .

Advanced: How is antibiofilm activity against Candida albicans evaluated?

- Crystal violet assay : Quantify biofilm biomass after 24-hour exposure to the compound (0.5–128 µg/mL). Include amphotericin B as a control .

- Confocal microscopy : Use FUN-1/propidium iodide staining to visualize metabolic inhibition and membrane damage in biofilms .

Advanced: How do substituents at the pyrazole 4-position influence isomer ratios?

- Steric effects : Bulky groups (e.g., methylthio) favor the 1,5-dimethyl isomer due to reduced steric clash, as shown in methylation studies (70:30 isomer ratio) .

- Electronic effects : Electron-withdrawing substituents (e.g., nitro) stabilize the 1,3-isomer via resonance, altering reaction pathways .

Advanced: What challenges arise in multi-step syntheses involving pyrazole intermediates?

- Intermediate instability : Nitro groups in precursors (e.g., 4-nitrobenzamido derivatives) require inert atmospheres to prevent decomposition .

- Scaling limitations : Batch reactor optimization (e.g., continuous flow systems) improves yield reproducibility beyond lab-scale (1–5 g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.